Uniconazole

概要

説明

ユニコナゾールは、主に植物成長調整剤として使用されるトリアゾール系化合物です。幅広い植物に有効で、植物の成長を促進する植物ホルモンであるジベレリンの生成を阻害することで機能します。 この阻害により、植物はよりコンパクトで頑丈になり、クロロフィル含有量が増加し、葉が濃くなる傾向があります .

2. 製法

合成経路と反応条件: ユニコナゾールは、4-クロロベンジルシアニドと1,2,4-トリアゾールを塩基性条件下で反応させて中間体を形成する多段階プロセスによって合成できます。 この中間体を次に、イソブチルマグネシウムクロリドとのグリニャール反応にかけ、その後加水分解してユニコナゾールが得られます .

工業生産方法: 工業的には、ユニコナゾールは同様の合成経路を使用して、より大規模に生産されます。このプロセスでは、反応条件を厳密に管理して、高い収率と純度を確保しています。 最終製品は通常、融点が152.1〜155.0℃の白色から淡褐色の粉末として得られます .

準備方法

Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with isobutylmagnesium chloride, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light brown powder with a melting point of 152.1–155.0 °C .

化学反応の分析

反応の種類: ユニコナゾールは、次のようなさまざまな化学反応を起こします。

酸化: ユニコナゾールは酸化されて対応する酸化物が生成されることがあります。

還元: 特定の条件下で還元されて、還元された形態が生成されることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物には、ユニコナゾールのさまざまな酸化体、還元体、置換誘導体があり、これらは異なる生物活性と用途を持つ場合があります .

4. 科学研究への応用

ユニコナゾールは、幅広い科学研究への応用を持っています。

化学: トリアゾール誘導体の植物の成長と発達への影響を調べるためのモデル化合物として使用されます。

生物学: ユニコナゾールは、植物ホルモン調節とストレス応答への影響を理解するための研究で使用されます。

医学: 主に農業で使用されていますが、ユニコナゾールのホルモン経路への影響は、潜在的な治療用途を目的とした医学研究の対象となっています。

産業: ユニコナゾールは、植物の成長を制御し、作物の収量を増やし、植物のストレス耐性を高めるために、農業産業で広く使用されています .

科学的研究の応用

Uniconazole is a triazole plant growth retardant known for its high efficiency, low toxicity, and low residue, which can improve crop yield and quality . It has been shown to improve the resistance of crops to abiotic stresses, such as high temperature, low temperature, flooding, drought, and salinity stress .

Scientific Research Applications

Enhancing Stress Tolerance in Plants: this compound is used to improve plant tolerance to various environmental stresses .

- Salt Stress: Salt stress can severely inhibit plant growth and development, but this compound can significantly increase plant stress tolerance . Studies on rice seedlings showed that exogenous this compound alleviated the damage caused by salt stress, improving stem diameter, leaf area, shoot dry weight, and fresh weight .

- High Temperature Stress: Foliar application of this compound can improve the tolerance of crops like rapeseed to high temperatures .

- Low Temperature Stress: this compound pretreatment enhances plant tolerance to low temperatures by improving antioxidant enzyme activities and increasing non-enzymatic antioxidants .

- Drought Stress: this compound has enhanced drought tolerance in rice and wheat . In wheat, it increased leaf relative water content, reduced plant height, and counteracted the reduction in fresh weight and root length under drought stress . It also inhibited the excessive accumulation of reactive oxygen species and protected against membrane lipid peroxidation .

Improving Crop Yield and Quality: this compound is utilized to enhance crop yield and quality .

- Rice: Studies have shown that this compound can improve rice resistance to salt stress by modulating the morphological and physiological metabolism, ultimately affecting the yield .

- Maize: this compound can increase maize yield by altering ear shape, photosynthetic efficiency, and antioxidant levels under salt stress .

- Mung Beans: Spraying this compound on mung beans increased the activity of antioxidant enzymes and the net photosynthetic rate, enhancing cold tolerance and increasing yield .

Regulation of Physiological Metabolism: this compound plays a role in regulating various aspects of plant physiology .

- Photosynthesis: this compound can promote the expression levels of photosynthetic genes . In wheat, it increased chlorophyll and carotenoid contents .

- Antioxidant Activity: this compound enhances antioxidant enzyme activities, such as ascorbate peroxidase (APX) and peroxidase (POD) .

- Carbon Metabolism: this compound regulates the expression of genes associated with starch and sucrose metabolism, impacting carbon fixation in photosynthetic organisms .

Morphological and Physiological Effects: this compound impacts plant morphology and physiology under stress conditions .

- Plant Height and Stem Diameter: this compound can reduce plant height and increase stem diameter, which can help in reducing lodging rates and alleviating plant damage under stress .

- Root Development: this compound can promote root development, increasing root length, surface area, and volume .

Other Applications:

- Pesticide Chemistry: this compound, along with other gibberellic acid (GA) biosynthesis inhibitors, has been shown to inhibit many types of cytochrome P450s .

- Soil Respiration: Studies indicate that the use of this compound should not present a hazard to soil respiration .

- Labor Cost Reduction: this compound can be used in transplanted rapeseed to make it more cost-effective .

作用機序

ユニコナゾールは、ジベレリン生合成に関与する酵素であるent-カウレンオキシダーゼを阻害することで効果を発揮します。この阻害はジベレリンレベルの低下につながり、その結果、植物は短く頑丈になります。 さらに、ユニコナゾールは、アブシジン酸やサイトカイニンなどの他のホルモン経路にも影響を与え、その成長調節特性にさらに寄与しています .

類似化合物:

パクロブトラゾール: 同様の作用機序を持つ、別のトリアゾール系植物成長調整剤。

フルプリミドール: ジベレリン生合成を阻害する、植物成長調整剤。

ユニコナゾールの独自性: ユニコナゾールは、高い効力とさまざまな植物種に対する幅広いスペクトル活性により、独特です。 特に、ストレス耐性を高め、光合成効率を向上させるため、研究と農業の両方の用途において貴重なツールとなっています .

類似化合物との比較

Paclobutrazol: Another triazole-based plant growth retardant with similar mechanisms of action.

Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.

Daminozide: A growth retardant used in horticulture to control plant size and improve flowering

Uniqueness of Uniconazole: this compound is unique due to its high potency and broad-spectrum activity on various plant species. It is particularly effective in enhancing stress tolerance and improving photosynthetic efficiency, making it a valuable tool in both research and agricultural applications .

生物活性

Uniconazole is a plant growth regulator belonging to the triazole family, primarily used to inhibit gibberellin biosynthesis, which in turn affects various physiological processes in plants. This article explores the biological activity of this compound, focusing on its effects on plant development, stress tolerance, and hormonal regulation.

This compound functions by inhibiting the enzyme ent-kaurene synthase, which is crucial in the gibberellin biosynthesis pathway. By blocking this enzyme, this compound effectively reduces gibberellin levels in plants, leading to various physiological changes such as reduced stem elongation and enhanced root development.

Key Effects:

- Stem Growth Regulation : this compound reduces internode elongation, promoting a more compact plant structure.

- Root Development : It enhances root growth and distribution, improving nutrient uptake and overall plant stability.

Effects on Plant Development

This compound has been shown to influence several aspects of plant development:

-

Somatic Embryogenesis : Research indicates that this compound enhances somatic embryo development in various plant species by modulating the levels of endogenous hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) during callus proliferation and differentiation stages .

Genotype EDR (%) Control EDR (%) this compound ZM24 0.25 80.12 J14 0.17 19.17 99668 0.00 9.19 - Flowering Induction : In durian cultivation, this compound has been reported to induce early flowering and improve fruit yield and quality .

- Stress Tolerance : this compound application has been linked to improved tolerance against abiotic stresses such as salinity and flooding. For instance, studies show that this compound-treated plants exhibit better survival rates and root fresh weight under flooding conditions .

Hormonal Regulation

This compound significantly alters the endogenous hormone levels in plants:

- Auxins : Studies have shown that this compound treatment leads to a decrease in IAA concentration during callus induction, which is crucial for regulating cell division and differentiation .

- Abscisic Acid : The ABA levels are also affected; this compound can enhance ABA levels during specific developmental stages, contributing to stress responses and somatic embryogenesis .

Study 1: Somatic Embryogenesis in Cotton

A study investigated the role of this compound in promoting somatic embryogenesis in cotton genotypes. The results indicated a significant increase in embryogenic callus formation under this compound treatment compared to controls, highlighting its potential as a tool for enhancing tissue culture efficiency.

Study 2: Stress Response in Rice

In rice plants subjected to salt stress, this compound treatment alleviated growth inhibition caused by salinity. The treated plants showed significant improvements in stem diameter, leaf area, and overall biomass compared to untreated controls .

特性

IUPAC Name |

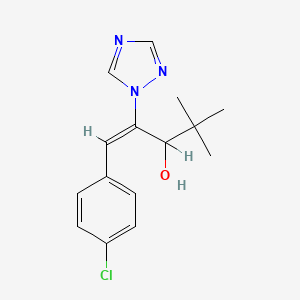

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032505 | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-22-1 | |

| Record name | Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does uniconazole exert its growth-regulating effects in plants?

A1: this compound acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, this compound leads to shorter internodes, resulting in more compact plants. [, ]

Q2: What are the downstream effects of this compound treatment on plant physiology?

A2: this compound treatment has been shown to influence various physiological processes in plants, including:

- Increased chlorophyll content: this compound can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]

- Modified root architecture: this compound application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]

- Enhanced stress tolerance: Studies suggest that this compound can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H18ClN3O, and its molecular weight is 291.77 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of this compound.

Q5: How does the effectiveness of this compound vary with different application methods?

A5: The efficacy of this compound is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]

Q6: Does this compound exhibit any catalytic properties in biological systems?

A6: this compound is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.

Q7: Have computational methods been used to study this compound and its interactions?

A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of this compound with its target enzyme and explore structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of this compound can significantly influence its activity and selectivity.

Q9: What are the key considerations for formulating this compound for different applications?

A9: this compound formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。